

# Spectroscopic Profile of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl(oxolan-2-ylmethyl)amine**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Methyl(oxolan-2-ylmethyl)amine**. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the N-methylaminomethyl group. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally similar compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl(oxolan-2-ylmethyl)amine**. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally related compounds.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
N-H	1.0 - 2.5	Broad Singlet (br s)	-
N-CH <sub>3</sub>	2.3 - 2.5	Singlet (s)	-
-CH <sub>2</sub> -N	2.5 - 2.8	Multiplet (m)	
-CH-O	3.9 - 4.2	Multiplet (m)	
-O-CH <sub>2</sub> -	3.6 - 3.9	Multiplet (m)	
Ring -CH <sub>2</sub> -	1.5 - 2.0	Multiplet (m)	
Ring -CH <sub>2</sub> -	1.8 - 2.2	Multiplet (m)	

Predicted solvent: CDCl<sub>3</sub>. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
N-CH <sub>3</sub>	35 - 40
-CH <sub>2</sub> -N	55 - 60
-CH-O	75 - 80
-O-CH <sub>2</sub> -	67 - 72
Ring -CH <sub>2</sub> -	25 - 30
Ring -CH <sub>2</sub> -	28 - 33

Predicted solvent: CDCl<sub>3</sub>. Chemical shifts are referenced to the solvent peak (CDCl<sub>3</sub> at 77.16 ppm).

**Table 3: Predicted Infrared (IR) Absorption Bands**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (Secondary Amine)	3300 - 3500	Weak to Medium, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Strong
N-H Bend	1550 - 1650	Medium
C-O-C Stretch (Ether)	1050 - 1150	Strong
C-N Stretch (Aliphatic Amine)	1020 - 1250	Medium

Sample state: Neat liquid film.

## Table 4: Predicted Mass Spectrometry (MS)

### Fragmentation

m/z	Proposed Fragment Ion	Notes
115	[C <sub>6</sub> H <sub>13</sub> NO] <sup>+</sup> •	Molecular Ion (M <sup>+</sup> •)
114	[M-H] <sup>+</sup>	Loss of a hydrogen atom
100	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
85	[C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup>	Alpha-cleavage, loss of CH <sub>2</sub> NHCH <sub>3</sub>
71	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>	Fragmentation of the tetrahydrofuran ring
44	[CH <sub>3</sub> NHCH <sub>2</sub> ] <sup>+</sup>	Alpha-cleavage, loss of the tetrahydrofuryl radical

Ionization method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Methyl(oxolan-2-ylmethyl)amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl(oxolan-2-ylmethyl)amine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Tune and match the probe for the  $^1\text{H}$  frequency.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Tune and match the probe for the  $^{13}\text{C}$  frequency.
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum using a standard pulse sequence (e.g., zgpg30).

- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the spectra.
  - Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick the peaks in both spectra.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **Methyl(oxolan-2-ylmethyl)amine** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption bands corresponding to the functional groups.

## Mass Spectrometry (MS)

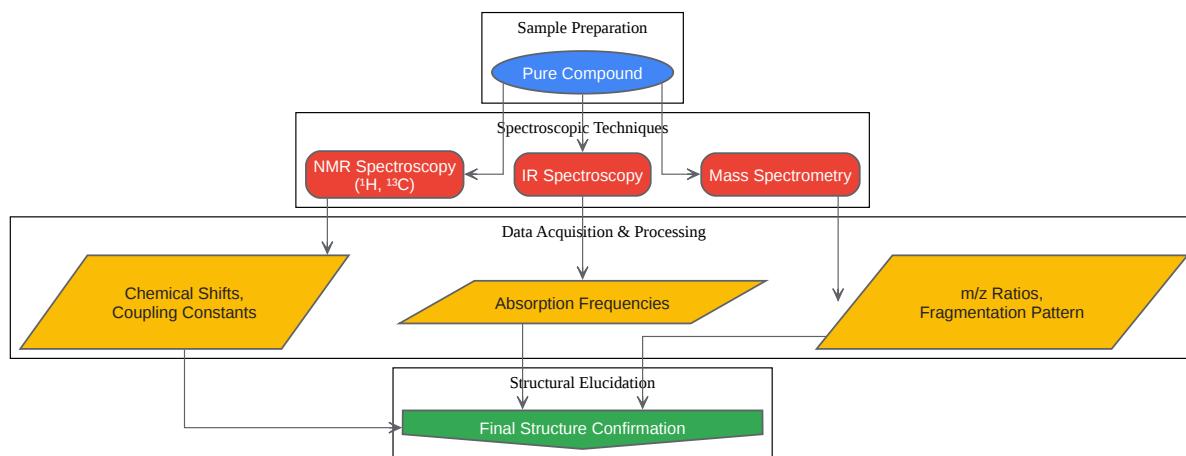
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol.
- Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
  - Use a standard electron ionization energy of 70 eV.[\[1\]](#)
  - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200 amu.
- Data Analysis:
  - Identify the molecular ion peak ( $M^{+\bullet}$ ), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Propose fragmentation pathways consistent with the observed peaks. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular weight, according to the nitrogen rule.[\[2\]](#)

# Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **Methyl(oxolan-2-ylmethyl)amine**.



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A generalized workflow for spectroscopic analysis.

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## References

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